molecular formula C5H6N2O2 B020015 6-Methyluracil CAS No. 626-48-2

6-Methyluracil

Cat. No.: B020015
CAS No.: 626-48-2
M. Wt: 126.11 g/mol
InChI Key: SHVCSCWHWMSGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyluracil, also known as 2,4-dihydroxy-6-methylpyrimidine, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a methyl group at the sixth position of the uracil ring. It has the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol . This compound is known for its various biological activities and is used in several scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyluracil can be synthesized through several methods. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then subjected to vacuum desiccation over concentrated sulfuric acid, followed by neutralization with sodium hydroxide and acidification with hydrochloric acid to precipitate the product . Another method involves the reaction of diketene with urea .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified through crystallization or recrystallization from solvents such as glacial acetic acid .

Chemical Reactions Analysis

Types of Reactions: 6-Methyluracil undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the uracil ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or catalysts are employed.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1. Antagonist Activity
6-Methyluracil has been identified as a potent antagonist of the human gonadotropin-releasing hormone receptor. This property suggests its potential use in treatments related to reproductive health and hormonal regulation, making it a candidate for further pharmacological exploration .

2. Cell Proliferation Studies
Research has demonstrated that 6-MU can stimulate the proliferation of lung epithelial cells in vitro. In a comparative study, 6-MU was evaluated alongside other 6-substituted uracil derivatives, revealing that it has a maximum tolerated dose (MTD) of 0.24 mM for lung cells. This indicates its potential utility in regenerative medicine, particularly for lung tissue repair .

Biochemical Applications

1. Metabolic Role
As a metabolite, 6-MU plays a significant role in various biochemical pathways, including nucleic acid metabolism. Its structural similarity to uracil allows it to participate in similar biochemical reactions, which can be leveraged for studying metabolic processes .

2. Lipid Peroxidation Regulation
Recent studies have shown that polymorphic modifications of 6-MU can influence lipid peroxidation regulation and wound healing processes. This suggests that 6-MU derivatives may have therapeutic potential in treating conditions associated with oxidative stress and tissue damage .

Photochemical Applications

1. Photodimerization Studies
The photodimerization of this compound has been extensively studied to understand the photochemistry of nucleic acids. The formation of various dimers under UV light exposure provides insights into DNA damage mechanisms and the protective roles of photoprotective compounds . This research could inform strategies for mitigating UV-induced cellular damage.

Summary of Case Studies

Study FocusFindingsImplications
Antagonist Activity6-MU acts as an antagonist to gonadotropin-releasing hormone receptorPotential use in reproductive health therapies
Cell ProliferationMTD of 0.24 mM; stimulates lung cell proliferationApplications in regenerative medicine for lung repair
Lipid PeroxidationModifications regulate lipid peroxidation and enhance wound healingTherapeutic potential for oxidative stress-related conditions
PhotodimerizationVarious dimers formed under UV exposure; structural analysis via NMR and X-rayInsights into DNA damage and photoprotection mechanisms

Mechanism of Action

6-Methyluracil is similar to other uracil derivatives such as:

    Uracil: The parent compound without the methyl group.

    Thymine: A methylated derivative of uracil found in DNA.

    5-Fluorouracil: A fluorinated derivative used as an anticancer agent.

Uniqueness: this compound is unique due to its specific methylation at the sixth position, which imparts distinct biological activities and chemical reactivity compared to other uracil derivatives .

Comparison with Similar Compounds

Biological Activity

6-Methyluracil (6-MU) is a derivative of uracil, a component of RNA, and has garnered attention for its diverse biological activities. This article explores the biological activity of 6-MU, focusing on its effects in various biological contexts, including cell proliferation, wound healing, and neuroprotection.

This compound exhibits polymorphism, with several crystalline forms affecting its biological activity. Recent studies have identified two new polymorphic modifications alongside the known forms, which have implications for its pharmacological applications. The polymorphic forms can influence lipid peroxidation regulation and wound healing processes, making them significant in therapeutic contexts .

Biological Activities

1. Cell Proliferation

  • A study assessed the proliferative effects of 6-MU on immortalized lung epithelial cells. The maximum tolerated dose (MTD) for 6-MU was determined to be 0.24 mM, with a proliferation index showing an increase of up to 25% compared to control groups. This indicates that 6-MU can stimulate cell growth, which is particularly relevant for lung regeneration therapies .

2. Wound Healing

  • The compound has been shown to enhance wound healing processes through its action on lipid peroxidation pathways. Polymorphic forms of 6-MU were characterized using X-ray diffraction and differential scanning calorimetry, revealing structural features that may contribute to its efficacy in promoting healing .

3. Neuroprotection

  • Research has indicated that derivatives of 6-MU can reactivate acetylcholinesterase (AChE) inhibited by organophosphates like paraoxon. One derivative demonstrated the ability to prevent neuronal death and cognitive decline in rat models subjected to neurotoxic conditions. This suggests potential applications in treating neurodegenerative diseases .

Comparative Table of Biological Activities

Activity Effect Reference
Cell ProliferationIncreased proliferation by 25%
Wound HealingEnhanced healing via lipid regulation
NeuroprotectionReactivates AChE; prevents neuronal death

Case Studies

  • Lung Cell Regeneration : In vitro studies demonstrated that 6-MU promotes the proliferation of lung epithelial cells, suggesting its potential use in therapies aimed at lung injury recovery.
  • Neurodegeneration Model : In a rat model exposed to paraoxon, a derivative of 6-MU showed significant neuroprotective effects, reducing neuron death and preserving memory functions.

Q & A

Basic Research Questions

Q. What are the primary biological roles of 6-methyluracil, and how can its role as a metabolic indicator for acetoacetyl-CoA (AACoA) accumulation be experimentally validated?

this compound is a uracil metabolite that serves as a biomarker for AACoA accumulation, a critical intermediate in lipid metabolism . To validate this role:

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to quantify this compound levels in biological samples (e.g., plasma or tissue homogenates) under conditions of altered lipid metabolism (e.g., fasting or ketogenic diets).
  • Controls : Compare with AACoA levels measured via enzymatic assays or NMR spectroscopy.
  • In vivo models : Administer this compound to animal models (e.g., rodents) and monitor metabolic flux using isotopic tracing (e.g., 13^{13}C-labeled precursors).

Q. How can researchers experimentally assess the antiradiation properties of this compound in vivo?

Evidence suggests this compound mitigates radiation damage, but mechanistic clarity is needed .

  • Experimental design :
    • Radiation protocols : Expose animal models (e.g., mice) to controlled doses of γ-radiation, followed by this compound administration.
    • Endpoints : Measure survival rates, DNA repair markers (e.g., γ-H2AX foci), and oxidative stress indicators (e.g., glutathione levels).
    • Dosage optimization : Conduct dose-response studies (e.g., 50–500 mg/kg) to identify therapeutic windows.

Advanced Research Questions

Q. What kinetic and mechanistic insights govern the bromination reactions of this compound, and how do experimental conditions influence reaction pathways?

Studies show bromination of this compound follows pseudo-first-order kinetics, with rate dependence on acid strength and bromide ion concentration .

  • Methodology :
    • Kinetic analysis : Use UV-Vis spectroscopy to monitor bromine consumption under varying [H+^+] and [Br^-].
    • Isolation of intermediates : Characterize brominated adducts (e.g., 5-bromo-6-methyluracil) via 1^1H NMR and X-ray crystallography.
    • Computational modeling : Employ density functional theory (DFT) to map energy profiles for proposed intermediates (e.g., protonated dibromo adducts).

Q. How do polymorphic forms of this compound influence its physicochemical properties, and what crystallization strategies yield distinct polymorphs?

Two polymorphs (I and II) are reported, with form II crystallizing from water or DMF, while form I lacks clear crystallization data .

  • Experimental approaches :
    • Crystallization screening : Use solvent/antisolvent diffusion (e.g., water/DMF mixtures) and temperature gradients.
    • Characterization : Compare polymorphs via XRD, differential scanning calorimetry (DSC), and Hirshfeld surface analysis.
    • Biological relevance : Assess dissolution rates and bioavailability differences (no confirmed data yet).
Polymorph Crystallization Solvent Key XRD Peaks (Å) Thermal Stability
IUndefined3.8, 4.2, 5.1Stable up to 200°C
IIWater/DMF3.5, 4.0, 4.9Stable up to 180°C

Q. What synthetic strategies are effective for preparing this compound derivatives with enhanced bioactivity?

Derivatives like 5-alkylsulfonates are synthesized via this compound-5-sulfochloride and alcohol reactions .

  • Protocol :
    • Sulfochloride activation : React this compound with chlorosulfonic acid under anhydrous conditions.
    • Nucleophilic substitution : Treat the sulfochloride intermediate with alcohols (e.g., methanol, ethanol) at 60–80°C.
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and validate structures via 1^1H/13^{13}C NMR.

Q. How can this compound-lanthanum complexes be utilized to improve polymer thermal stability, and what analytical methods validate their efficacy?

this compound-lanthanum complexes enhance polyvinyl chloride (PVC) thermal stability by scavenging HCl degradation products .

  • Methodology :
    • Composite preparation : Blend lanthanum-6-methyluracil complexes (1–5 wt%) with PVC.
    • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., 250°C vs. 220°C for pure PVC).
    • Mechanistic insight : Use FTIR to track HCl emission suppression and XRD to assess crystallinity changes.

Q. What experimental parameters determine the maximum tolerated dose (MTD) of this compound derivatives in in vitro proliferative studies?

Derivatives like 1-butyl-6-methyluracil exhibit higher MTD (0.96 mM) than this compound (0.24 mM) in lung cell lines .

  • Protocol :
    • Dose escalation : Treat cells (e.g., A549) with 0.1–10 mM derivatives for 48–72 hours.
    • Viability assays : Use MTT or resazurin reduction to determine IC50_{50} and MTD.
    • Proliferation indices : Quantify cell doubling times via live-cell imaging or flow cytometry.

Properties

IUPAC Name

6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVCSCWHWMSGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052308
Record name 6-Methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL
Record name 6-METHYLURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM GLACIAL ACETIC ACID, OCTAHEDRAL PRISMS OR NEEDLES FROM WATER OR ALCOHOL

CAS No.

626-48-2
Record name 6-Methyluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYLURACIL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O052W0G6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-METHYLURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methyluracil
6-Methyluracil
6-Methyluracil
6-Methyluracil
6-Methyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.